molecular formula C12H13N3O4 B1141658 T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate CAS No. 1255574-90-3

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Cat. No. B1141658
M. Wt: 263.24932
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" is a compound that likely possesses unique chemical and physical properties due to its structural components, including a t-butyl group, a cyano group, and a nitropyridine moiety. While direct studies on this compound are scarce, related research can offer insights into its synthesis, molecular structure, and potential reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of cyanoacetate derivatives through reactions of halopyridines with cyanoacetates in the presence of a base. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating a method that could potentially be adapted for the synthesis of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions between the nitro group and adjacent pyridine nitrogen, which could influence the electronic distribution and stability of the molecule. For example, research on cyclopalladated complexes of aryl-substituted pyridines highlights how the arrangement of nitrophenyl groups and pyridine can impact the molecule's overall shape and electronic properties (Selbin et al., 1983).

Chemical Reactions and Properties

The presence of a cyano group adjacent to a nitropyridine unit in the compound suggests potential reactivity in nucleophilic addition reactions, as well as the possibility for participating in cycloadditions or rearrangements. For instance, cycloadditions involving N-titanated azomethine ylides derived from similar structural motifs have shown unique stereo- and regioselectivity, indicative of the reactive nature of these compounds (Kanemasa et al., 1990).

Physical Properties Analysis

While specific physical properties of "T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate" are not documented, related compounds exhibit solid-state fluorescence and solvatochromism, indicating potential for unique optical properties depending on the solvent and state (Chunikhin & Ershov, 2021).

Scientific Research Applications

Synthesis of Novel Functionalized Chromophores

The compound has been utilized in the synthesis of novel functionalized analogs of widely used chromophores of the tricyanofuran (TCF) series. This involves the interaction between malononitrile dimer and diacetyl, leading to derivatives that are promising for applications in push-pull chromophores, which are essential for nonlinear optical materials (Belikov et al., 2018).

Conversion into Pyridine Derivatives

Research shows the effectiveness of using CH-active nitriles for converting nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines. This demonstrates the compound's utility in generating pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis (Charushin & Plas, 2010).

Preparation of Nitropyridyl Isocyanates

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, providing a route to synthesize tetrazolinones and substituted amines. These findings open avenues for the development of novel nitrogen-containing heterocycles, crucial for drug discovery and development (Holt & Fiksdahl, 2007).

Synthesis of β-Amino Acid Esters

The direct synthesis of N-Hydroxy β-Amino Acid Esters from carboxylic esters and nitrones showcases the compound's role in creating amino acid derivatives. This is significant in the synthesis of biologically active molecules, including peptides and peptidomimetics (Kobayashi et al., 2000).

Applications in Organic Electronics

Derivatives of the compound have been synthesized and investigated for potential applications in organic solid state lasers. This research highlights the compound's role in developing materials with tunable thermal properties and photoluminescence, crucial for light-amplification systems (Zarins et al., 2019).

properties

IUPAC Name

tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFFWYZEYQEJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.